Tartronic acid

Description

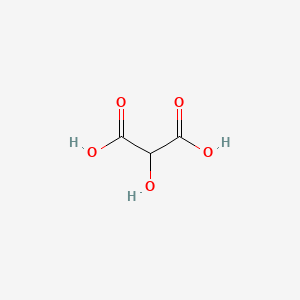

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O5/c4-1(2(5)6)3(7)8/h1,4H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBFUDYVXSDBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111985-13-8 | |

| Record name | Poly(tartronic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111985-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6075358 | |

| Record name | Tartronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxypropanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-69-3 | |

| Record name | Tartronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tartronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tartronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tartronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tartronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARTRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34T0025E0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxypropanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 - 158 °C | |

| Record name | Hydroxypropanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tartronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of tartronic acid. The information is presented to support research and development activities, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.

Core Chemical Properties

This compound, also known as hydroxymalonic acid or 2-hydroxypropanedioic acid, is a dicarboxylic acid with the molecular formula C₃H₄O₅.[1][2] It is structurally related to malonic acid and tartaric acid.[3][4] This compound exists as a white, crystalline solid and is soluble in water and alcohol.[4][5]

Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄O₅ | [1][2] |

| Molecular Weight | 120.06 g/mol | [1][3] |

| CAS Number | 80-69-3 | [1][4] |

| Melting Point | 156-160 °C (with decomposition) | [1][2][3][5] |

| Boiling Point | 471.4 ± 30.0 °C (Predicted) | [5][6] |

| Density | 1.849 g/cm³ | [3] |

| pKa₁ | 2.42 (at 25 °C) | [2][5] |

| pKa₂ | 4.54 (at 25 °C) | [2][5] |

| Solubility | Soluble in water and alcohol. Slightly soluble in DMSO and Methanol. Anhydrous form is soluble in ether. | [5][7][8][9][10] |

| Appearance | White to off-white solid; colorless prismatic crystals. | [4][5][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound in D₂O typically shows a singlet for the methine proton. The ¹³C NMR spectrum will show signals for the carboxyl carbons and the hydroxyl-bearing methine carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic broad absorption bands for the O-H stretching of the carboxylic acid and hydroxyl groups, as well as a strong absorption for the C=O stretching of the carboxyl groups.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) of this compound often requires derivatization, such as trimethylsilylation, to increase its volatility.[11] The resulting mass spectrum shows characteristic fragmentation patterns of the derivative.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound Solution

The following protocol is adapted from the process described in U.S. Patent 4,319,045A for the production of a this compound solution via the oxidation of a suitable starting material.

Objective: To produce a solution of this compound.

Materials:

-

Starting material (e.g., maleic acid, fumaric acid, tartaric acid, or their anhydrides/water-soluble esters)

-

Base (e.g., Sodium Hydroxide)

-

Potassium permanganate (KMnO₄)

-

Water-soluble salt for precipitation (e.g., Zinc Chloride)

-

Mineral acid (e.g., Hydrochloric acid)

Procedure:

-

Salt Formation: Dissolve the starting material in water and add a base to adjust the pH to between 10 and 14, converting the acid to its salt.

-

Cooling: Cool the basic salt solution to a temperature between its freezing point and 15°C.

-

Oxidation: Slowly add a solution of potassium permanganate to the cooled salt solution while stirring vigorously. Maintain the temperature below 15°C. The molar ratio of permanganate to the starting salt should be between 1.5 and 2.5.

-

First Filtration: Allow the manganese dioxide precipitate to settle and then filter the solution to separate the supernatant containing the oxidation products (oxalic acid and this compound).

-

Precipitation of Acids: Add a solution of a water-soluble salt (e.g., zinc chloride) to the supernatant to precipitate the oxalate and tartronate salts.

-

Second Filtration: Filter the solution to collect the precipitate of the mixed salts.

-

Selective Dissolution: Add a mineral acid to the precipitate to selectively redissolve the tartronate salt, leaving the less soluble oxalate salt as a solid.

-

Final Filtration: Filter the solution to remove the remaining precipitate, yielding a solution of this compound.

Purification by Crystallization

This protocol describes a general method for purifying crude this compound by crystallization.

Objective: To obtain pure crystalline this compound.

Materials:

-

Crude this compound

-

Solvent in which this compound has high solubility when hot and low solubility when cold (e.g., water)

-

Activated charcoal (optional, for decolorizing)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the crystals, for example, in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Analysis Protocols

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tube (5 mm)

-

Internal standard (e.g., TMS or DSS)

Procedure:

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.8 mL of the deuterated solvent in a small vial. Add the internal standard.

-

Transfer: Transfer the solution to an NMR tube.

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H spectrum using a standard single-pulse sequence.

-

Acquire the ¹³C spectrum using a proton-decoupled single-pulse experiment.

-

-

Data Processing: Process the acquired data (Fourier transform, phasing, baseline correction, and referencing) to obtain the final spectra.

Objective: To obtain an FTIR spectrum of solid this compound.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), spectroscopy grade (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Grinding: Grind the this compound sample to a fine powder using the agate mortar and pestle.

-

Mixing: Add KBr to the mortar and thoroughly mix with the ground sample.

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Objective: To analyze this compound by GC-MS after TMS derivatization.

Materials:

-

Dry this compound sample (1-5 mg)

-

Silylating reagent (e.g., BSTFA or MSTFA, with or without TMCS as a catalyst)

-

Aprotic solvent (e.g., pyridine or acetonitrile)

-

GC-MS system

Procedure:

-

Derivatization:

-

Place the dry this compound sample in a reaction vial.

-

Add the aprotic solvent and the silylating reagent.

-

Cap the vial tightly and heat at a specified temperature (e.g., 60-70 °C) for a specific time (e.g., 30-60 minutes) to complete the reaction.

-

-

GC-MS Analysis:

-

Cool the reaction mixture.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Run the analysis using an appropriate temperature program for the GC and scan range for the MS.

-

Biological Pathways and Interactions

Biosynthesis of Tartaric Acid in Plants

In plants such as grapes, tartaric acid is synthesized from L-ascorbic acid (Vitamin C) through the Asc C4/C5 pathway.[1][6] This pathway involves several enzymatic steps.

Inhibition of Serine Racemase

Hydroxymalonic acid (this compound) has been identified as an inhibitor of serine racemase, an enzyme that catalyzes the conversion of L-serine to D-serine. D-serine is an important co-agonist of the NMDA receptor in the brain. The inhibition of serine racemase by this compound is a subject of interest in neuropharmacology. The IC₅₀ value for this inhibition has been reported to be 94 µM.

Objective: To determine the inhibitory effect of this compound on serine racemase activity.

Materials:

-

Purified serine racemase

-

L-serine (substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

This compound (inhibitor)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Detection system for D-serine (e.g., HPLC with a chiral column or a coupled enzymatic assay)

Procedure:

-

Reaction Mixture Preparation: In a microplate or reaction tube, prepare reaction mixtures containing the assay buffer, PLP, and various concentrations of this compound.

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period at the assay temperature (e.g., 37 °C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding L-serine.

-

Incubation: Incubate the reaction mixture for a specific time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction, for example, by adding an acid (e.g., trichloroacetic acid).

-

D-serine Quantification: Measure the amount of D-serine produced using a suitable analytical method.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is a versatile dicarboxylic acid with well-defined chemical properties and interesting biological activities. This guide provides a foundational resource for researchers, offering structured data and detailed methodologies to facilitate further investigation and application of this compound in various scientific and industrial fields. The provided protocols and diagrams serve as a starting point for experimental design and a deeper understanding of the chemical and biological context of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. benchchem.com [benchchem.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. scribd.com [scribd.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

The Natural Occurrence of Tartronic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartronic acid, also known as hydroxymalonic acid, is a three-carbon dicarboxylic acid with the chemical formula C₃H₄O₅. It has garnered interest for its potential biological activities, including the inhibition of sugar-to-lipid conversion. While its presence in the plant kingdom is not as widespread as other organic acids like citric or malic acid, this compound has been identified in several plant species. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, focusing on quantitative data, experimental protocols for its analysis, and an exploration of its metabolic context. A notable distinction is made from the structurally different and more commonly known tartaric acid (C₄H₆O₆).

Introduction: this compound vs. Tartaric Acid

It is crucial to distinguish this compound from tartaric acid, as both are organic acids found in plants but differ in their chemical structure and known distribution. This compound is a hydroxydicarboxylic acid with a three-carbon backbone, while tartaric acid has a four-carbon backbone. Much of the botanical research on fruit acidity has centered on tartaric acid, which is a major component in grapes and tamarinds.[1] this compound, by contrast, is less studied, with cucumbers and other cucurbit crops being the most well-documented sources.[2][3]

Natural Occurrence and Quantitative Data

This compound has been reported in a limited number of plant species. The most significant quantitative data available is for cucumber (Cucumis sativus). Other reported, but less quantitatively characterized, sources include Pogostemon cablin (patchouli), Pavetta indica, and the potato plant.[1]

This compound in Cucumber (Cucumis sativus)

Recent studies have focused on quantifying this compound in various cucumber germplasms, revealing significant variations based on genetics, fruit development, and harvesting time.[2][4]

Table 1: this compound Content in Different Cucumber Germplasms (North China Type) [5]

| Germplasm ID | This compound Content (mg/g) |

| 3631-1 | 0.06 |

| 3569-16 | 0.81 |

| Average | 0.28 |

Table 2: Influence of Fruit Development and Harvest Period on this compound Content in Cucumber [2][6]

| Factor | Condition | This compound Content (mg/g) |

| Fruit Development | Day of anthesis | 1.05 - 1.37 |

| 12 days after anthesis | 0.33 - 0.66 | |

| Harvest Period | Early Harvest | Higher Content |

| Late Harvest | Lower Content | |

| Fruit Part | Rear part of the fruit | Significantly Higher Content |

Biosynthesis and Metabolism of this compound in Plants

The biosynthetic pathway of this compound in plants has not yet been fully elucidated. While extensive research has detailed the synthesis of tartaric acid from L-ascorbic acid (vitamin C) in species like grapes, a corresponding pathway for this compound remains to be discovered.[7][8]

In some bacteria, such as Pseudomonas putida, the metabolism of tartaric acid can lead to the formation of tartronic semialdehyde, which is then converted to D-glyceric acid. This pathway involves the oxidation of tartaric acid to oxaloglycolic acid, followed by a reductive decarboxylation. It is important to note that this pathway describes the catabolism of tartaric acid in microorganisms and has not been confirmed in plants as a biosynthetic route for this compound.

References

- 1. This compound | C3H4O5 | CID 45 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxymalonate(1-) | C3H3O5- | CID 5461062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Physical Properties of 2-Hydroxypropanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-hydroxypropanedioic acid, also known as tartronic acid or hydroxymalonic acid. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where the precise understanding of this molecule's characteristics is crucial.

Core Physical Properties

2-Hydroxypropanedioic acid is a dicarboxylic acid that is malonic acid substituted by a hydroxy group at the second carbon position.[1] It presents as a white, crystalline solid and is known to be a plant metabolite.[1]

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of 2-hydroxypropanedioic acid, compiled from various chemical databases and literature sources.

| Property | Value |

| Molecular Formula | C₃H₄O₅ |

| Molecular Weight | 120.06 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 158-160 °C (with decomposition)[2][3] |

| Boiling Point (Predicted) | 471.4 ± 30.0 °C |

| Water Solubility | Soluble |

| Alcohol Solubility | Soluble |

| Ether Solubility | Anhydrous form is soluble |

| pKa₁ | 2.42 (at 25 °C) |

| pKa₂ | 4.54 (at 25 °C) |

| Thermodynamic Property | Value |

| Standard Enthalpy of Formation (solid) | -1068.40 ± 1.40 kJ/mol |

| Enthalpy of Sublimation | 116.40 ± 0.30 kJ/mol |

| Enthalpy of Fusion | 15.46 kJ/mol |

Experimental Protocols

This section outlines the general methodologies for determining the key physical properties of 2-hydroxypropanedioic acid.

Melting Point Determination

The melting point of 2-hydroxypropanedioic acid is determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 2-hydroxypropanedioic acid is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For 2-hydroxypropanedioic acid, decomposition is observed during melting.

Solubility Determination

The solubility of 2-hydroxypropanedioic acid in various solvents is determined through standardized dissolution tests.

Methodology:

-

Solvent Selection: A range of solvents, including water, ethanol, and diethyl ether, are used for the analysis.

-

Sample Preparation: A known mass of 2-hydroxypropanedioic acid is added to a measured volume of the selected solvent at a constant temperature.

-

Equilibration: The mixture is agitated for a sufficient period to ensure equilibrium is reached.

-

Analysis: The concentration of the dissolved solute in the saturated solution is determined. This can be achieved by gravimetric analysis of the undissolved solid or by analytical techniques such as HPLC to quantify the solute in the liquid phase. The process is repeated at different temperatures to generate a solubility curve.

pKa Determination

The acid dissociation constants (pKa) of 2-hydroxypropanedioic acid are determined by potentiometric titration.

Methodology:

-

Solution Preparation: A standard solution of 2-hydroxypropanedioic acid is prepared in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a dicarboxylic acid like 2-hydroxypropanedioic acid, two inflection points will be observed, corresponding to its two pKa values.

Crystal Structure Determination

The crystal structure of 2-hydroxypropanedioic acid has been determined by single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Single crystals of 2-hydroxypropanedioic acid suitable for X-ray diffraction are grown from a supersaturated solution, often by slow evaporation of the solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays. This initial model is then refined to best fit the experimental data. The study by Roelofsen et al. (1978) investigated the crystal structure of hydroxymalonic acid at both 20 °C and -150 °C.[4]

Biological Context and Signaling

While 2-hydroxypropanedioic acid is not a classical signaling molecule with a dedicated receptor and downstream cascade, it does participate in metabolic pathways. For instance, it is involved in tartaric acid metabolism in some microorganisms.[5] More recently, studies have explored its role in lipogenesis, where it has been shown to promote the process by serving as a substrate for fatty acid synthesis and inhibiting CPT-1β.[6] This is achieved by upregulating acetyl-CoA and malonyl-CoA.[6]

References

- 1. This compound | C3H4O5 | CID 45 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C3H4O5) [pubchemlite.lcsb.uni.lu]

- 3. NIH 3D [3d.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound promotes de novo lipogenesis and inhibits CPT-1β by upregulating acetyl-CoA and malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

Tartronic Acid as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tartronic acid (2-hydroxymalonic acid) is a C3-dicarboxylic acid found in select plants, notably cucumbers.[1][2] While its role in human health as a potential inhibitor of fat synthesis has garnered interest, its specific functions within plant metabolism, biosynthesis, and signaling remain largely underexplored.[3] This technical guide provides a comprehensive overview of the current knowledge surrounding this compound as a plant metabolite. Due to the limited specific research on this compound's biosynthesis in plants, this guide also details the well-characterized pathways of the structurally similar C4-dicarboxylic acid, L-tartaric acid, as a comparative model. This document synthesizes available quantitative data, outlines key experimental protocols for analysis, and presents metabolic and logical pathways to guide future research and development.

Introduction: Tartronic vs. Tartaric Acid

It is crucial to distinguish between two related hydroxy dicarboxylic acids found in plants:

-

This compound (2-hydroxymalonic acid): A three-carbon (C3) dicarboxylic acid. It is recognized as a plant metabolite and has been identified in species such as cucumber.[1][4]

-

Tartaric Acid (2,3-dihydroxybutanedioic acid): A four-carbon (C4) dicarboxylic acid that is a prominent organic acid in many fruits, especially grapes, and its biosynthetic pathway is much better understood.[5][6]

While both are hydroxy acids, their carbon backbone and, consequently, their metabolic origins and potential functions differ. This guide will cover both, maintaining a clear distinction, with tartaric acid metabolism serving as a well-documented example of a specialized organic acid pathway.

Biosynthesis of Hydroxy Dicarboxylic Acids in Plants

This compound Biosynthesis (Hypothesized)

The complete biosynthetic pathway for this compound in plants has not been fully elucidated. It is structurally a hydroxylated form of malonic acid. In other biological systems, this compound can be formed through reactions such as the oxidation of dihydroxymaleic acid.[5] However, the specific enzymatic steps in plants remain unknown. Its identification in cucumber suggests a functional pathway exists in the Cucurbitaceae family.

Tartaric Acid Biosynthesis (Well-Characterized)

The biosynthesis of L-tartaric acid (TA) is a well-studied offshoot of L-ascorbic acid (Vitamin C) catabolism, particularly in grapevines (Vitis vinifera).[6][7] It is considered a "specialized primary metabolite" with a restricted distribution in the plant kingdom.[7][8] Three potential pathways have been proposed, with the "Asc C4/C5" pathway being predominant in grapes.[6][8]

Key Pathways:

-

Ascorbate C4/C5 Cleavage Pathway: This is the primary pathway in grapes.[6] L-ascorbic acid is converted through a series of intermediates to L-tartaric acid. The key, rate-limiting step is the oxidation of L-idonic acid to 5-keto-D-gluconic acid, catalyzed by L-idonate dehydrogenase (L-IdnDH).[9][10] The six-carbon intermediate is then cleaved between carbons 4 and 5.[6]

-

Ascorbate C2/C3 Cleavage Pathway: In this pathway, L-ascorbic acid is cleaved between carbons 2 and 3. This yields a two-carbon fragment (oxalic acid) and a four-carbon fragment (L-threonic acid), which is subsequently oxidized to form TA.[6][8]

-

D-Gluconic Acid C4/C5 Pathway: Identified in leguminous species, this pathway involves the direct conversion of D-gluconic acid to 5-keto-D-gluconic acid, which then follows the terminal steps of the Asc C4/C5 pathway.[6][8]

Quantitative Data and Distribution

This compound Distribution and Concentration

Quantitative data for this compound in plants is limited, with the most detailed studies focusing on cucumber (Cucumis sativus). The concentration is influenced by fruit development stage and agricultural practices.

| Plant Species | Tissue | Developmental Stage | Concentration (mg/g FW) | Modulating Factors | Reference(s) |

| Cucumber | Fruit | Day of Anthesis | 1.05 - 1.37 | Highest at flowering, decreases with age. | [11] |

| Cucumber | Fruit | 12 Days After Anthesis | 0.33 - 0.66 | Decreases during fruit growth. | [11] |

| Cucumber | Fruit | Mature | 0.45 (Control) | Foliar spray with microbial agents increased content by 84.4% to 0.83 mg/g. | [11] |

Tartaric Acid Distribution and Concentration

Tartaric acid accumulates to significant levels in a few plant families, including Vitaceae (grapes), Geraniaceae, and Leguminosae.[12]

| Plant Species | Common Name | Typical Tissue | Concentration Range | Reference(s) |

| Vitis vinifera | Grape | Berry | 4 - 9 mg/g FW | [12] |

| Tamarindus indica | Tamarind | Fruit Pulp | High | [5][13] |

| Persea americana | Avocado | Fruit | Significant levels | [5][6] |

| Musa spp. | Banana | Fruit | Present | [5][6] |

| Various Citrus | Citrus Fruits | Fruit | Present | [5][6] |

Physiological Role and Function

This compound

The physiological role of this compound within plants is not well established. However, its chemical properties suggest potential functions:

-

Metabolic Regulation: In non-plant systems, this compound is known to inhibit malic enzyme, a key enzyme in pyruvate metabolism.[14][15] If this activity occurs in plants, this compound could play a role in regulating the balance between glycolysis and the TCA cycle, potentially influencing carbon flow and energy production.[14]

-

Defense: As a secondary metabolite, it may play a role in plant defense, although this is speculative and requires further investigation.

Tartaric Acid

Despite being a major metabolite in grapes, the specific physiological or biochemical function of tartaric acid in plants remains obscure.[6][7] Its high concentration and stability contribute significantly to the acidity of grape berries, which is crucial for wine quality, microbial stability, and aging potential.[12] It may also play a role in sequestering cations like potassium and calcium.

Catabolism and Detoxification

Information on the enzymatic breakdown of tartronic or tartaric acid by the plant itself is scarce. Most degradation appears to be microbial.[8] However, plants possess general detoxification pathways that could potentially process excess or xenobiotic organic acids. This process is typically conceptualized in three phases:

-

Phase I (Activation): Introduction or exposure of functional groups, often catalyzed by Cytochrome P450 monooxygenases (CYPs).

-

Phase II (Conjugation): The activated compound is conjugated to a hydrophilic molecule (e.g., glucose, glutathione) by enzymes like UDP-glucosyltransferases (UGTs) or glutathione-S-transferases (GSTs) to increase solubility.

-

Phase III (Compartmentation): The water-soluble conjugate is transported into the vacuole or apoplast by transporters, such as ATP-binding cassette (ABC) transporters, for sequestration.

Potential Role in Signaling

There is currently no direct evidence for tartronic or tartaric acid acting as signaling molecules in plants. However, other organic acids that are central to metabolism, such as citrate and malate, are known to act as signals that reflect the cell's energy and carbon status, thereby influencing nuclear gene expression.[16] It is plausible that fluctuations in the pools of specialized organic acids like this compound could intersect with broader signaling networks, such as those for plant hormones (e.g., jasmonic acid, salicylic acid) or reactive oxygen species (ROS), particularly under stress conditions.

Experimental Protocols

Quantification of Organic Acids by HPLC

This protocol provides a general framework for the analysis of organic acids like tartronic and tartaric acid in plant tissues.

1. Objective: To extract, separate, and quantify organic acids from plant material.

2. Materials:

-

Plant tissue (fresh or freeze-dried)

-

Extraction Solvent: Ultra-pure water or a dilute acid solution (e.g., 5 mmol/L H₂SO₄).

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Column: Reversed-phase C18 column (e.g., Alltima C-18) or a specific organic acid analysis column (e.g., Bio-Rad Aminex HPX-87H).[17][18]

-

Mobile Phase: Aqueous phosphate buffer (e.g., 125 mM KH₂PO₄, adjusted to pH 2.5 with H₃PO₄).[18]

-

Organic acid standards (this compound, tartaric acid, etc.)

-

Solid Phase Extraction (SPE) cartridges (optional, for cleanup)

-

0.22 µm syringe filters

3. Procedure: a. Sample Preparation: Homogenize a known weight of plant tissue (e.g., 0.5 g fresh weight) in a pre-chilled mortar with liquid nitrogen. b. Extraction: Add 5 mL of extraction solvent to the powdered tissue. Vortex vigorously and sonicate for 15-20 minutes in a cold water bath. c. Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Collect the supernatant. d. Cleanup (Optional): For complex matrices, pass the supernatant through a C18 SPE cartridge to remove non-polar interferences. e. Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial. f. HPLC Analysis:

- Injection Volume: 10-20 µL.

- Flow Rate: 0.5 - 1.0 mL/min.

- Column Temperature: 30-50°C.

- Detection: 210 nm.[17][18] g. Quantification: Create a standard curve using known concentrations of organic acid standards. Identify peaks by comparing retention times with standards and quantify using peak area.

// Nodes

Start [label="Plant Tissue\n(Fresh or Lyophilized)", fillcolor="#FBBC05", fontcolor="#202124"];

Homog [label="Homogenization\n(Liquid N₂)", fillcolor="#F1F3F4", fontcolor="#202124"];

Extract [label="Solvent Extraction\n(e.g., ddH₂O, Dilute Acid)", fillcolor="#F1F3F4", fontcolor="#202124"];

Centri [label="Centrifugation\n(10,000 x g, 4°C)", fillcolor="#F1F3F4", fontcolor="#202124"];

Super [label="Collect Supernatant", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

Filter[label="Syringe Filtration\n(0.22 µm)", fillcolor="#F1F3F4", fontcolor="#202124"];

HPLC [label="HPLC-UV/DAD Analysis\n(210 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Quant [label="Quantification\n(vs. Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Start -> Homog;

Homog -> Extract;

Extract -> Centri;

Centri -> Super;

Super -> Filter;

Filter -> HPLC;

HPLC -> Quant;

}

Dehydrogenase Activity Assay (L-Idonate Dehydrogenase)

This spectrophotometric assay is adapted from protocols used to characterize L-IdnDH, the rate-limiting enzyme in tartaric acid biosynthesis.[9] It measures the change in absorbance at 340 nm corresponding to the reduction or oxidation of NAD+/NADH.

1. Objective: To measure the enzymatic activity of L-Idonate Dehydrogenase in a protein extract.

2. Materials:

-

Plant protein extract

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

-

Substrate (Forward Reaction): L-Idonic acid solution.

-

Substrate (Reverse Reaction): 5-keto-D-gluconic acid solution.

-

Cofactor (Forward Reaction): NAD⁺ solution.

-

Cofactor (Reverse Reaction): NADH solution.

-

UV/Vis Spectrophotometer capable of reading at 340 nm.

-

Cuvettes

3. Procedure (Forward Reaction: L-Idonate -> 5-keto-D-gluconate): a. Prepare a reaction mixture in a cuvette containing Assay Buffer, NAD⁺, and the protein extract. b. Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (e.g., 25-30°C). c. Initiate the reaction by adding the L-Idonic acid substrate and mix quickly. d. Immediately begin monitoring the increase in absorbance at 340 nm (A₃₄₀) over time (e.g., for 3-5 minutes). The increase in A₃₄₀ is due to the formation of NADH.[19] e. The initial linear rate of absorbance change (ΔA₃₄₀/min) is proportional to the enzyme activity.

4. Procedure (Reverse Reaction): a. Follow the same steps, but use 5-keto-D-gluconic acid as the substrate and NADH as the cofactor. b. Monitor the decrease in absorbance at 340 nm over time as NADH is oxidized to NAD⁺.[19]

5. Calculation: Enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Conclusion and Future Perspectives

The study of this compound as a plant metabolite is an emerging field with significant potential. While current knowledge of its biosynthesis and physiological function is limited, its presence in food crops like cucumber and its potential to modulate key metabolic enzymes make it a target of interest for both agricultural improvement and drug discovery.[11]

Future research should prioritize:

-

Elucidation of the Biosynthetic Pathway: Identification of the genes and enzymes responsible for this compound synthesis in plants.

-

Functional Analysis: Investigating the specific physiological role of this compound in plant growth, development, and stress response using genetic and metabolomic approaches.

-

Broader Distribution Screening: Surveying a wider range of plant species to identify other significant accumulators of this compound.

-

Enzyme Inhibition Studies: Characterizing the interaction of plant-derived this compound with plant malic enzymes to understand its potential regulatory role in primary metabolism.

By building on the foundational knowledge of related metabolites like tartaric acid and employing modern analytical and molecular techniques, the scientific community can unlock the full story of this compound's role in the plant kingdom.

References

- 1. This compound | C3H4O5 | CID 45 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 80-69-3 [thegoodscentscompany.com]

- 3. This compound promotes de novo lipogenesis and inhibits CPT-1β by upregulating acetyl-CoA and malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NIH 3D [3d.nih.gov]

- 5. Tartaric acid - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [research.unipd.it]

- 8. Frontiers | Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Antibody preparation, gene expression and subcellular localization of L-idonate dehydrogenase in grape berry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. mdpi.com [mdpi.com]

- 13. compoundchem.com [compoundchem.com]

- 14. Roles of malic enzymes in plant development and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A small-molecule inhibitor suppresses the tumor-associated mitochondrial NAD(P)+-dependent malic enzyme (ME2) and induces cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of organic acids in plants of Silene paradoxa L. by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. egyankosh.ac.in [egyankosh.ac.in]

The Discovery and Biochemical Significance of Tartronic Acid in Cucumbers: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartronic acid, a simple dicarboxylic acid found in cucumbers (Cucumis sativus), has garnered significant interest for its potential role in metabolic regulation. Initially recognized in the mid-20th century for its inhibitory effects on the conversion of carbohydrates to fat, recent research has unveiled a more complex and sometimes contradictory role in lipid metabolism. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and physiological effects of this compound, with a focus on its implications for drug development. We present a comprehensive overview of the quantitative data on its concentration in cucumbers, detail the experimental protocols for its analysis, and visualize the key biochemical pathways and experimental workflows.

Introduction: The Emergence of a Bioactive Molecule

The investigation into the organic acid composition of vegetables in the mid-20th century led to the identification of numerous compounds with potential physiological significance. While the precise first discovery of this compound (2-hydroxymalonic acid) in cucumbers is not well-documented in readily available literature, its presence and potential health benefits, particularly in relation to weight management, began to be recognized around the 1950s. This period saw the initial observations that this compound or its salts could impede the conversion of sugars into lipids.[1] Cucumbers and other cucurbit crops are primary natural sources of this compound.[1][2]

Quantification of this compound in Cucumbers

The concentration of this compound in cucumbers is influenced by various factors, including the cultivar, the developmental stage of the fruit, the harvesting period, and the specific part of the fruit. Modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ion Chromatography, have enabled precise quantification of this organic acid.

Data Summary

The following tables summarize the quantitative data on this compound content in cucumbers from various studies.

Table 1: this compound Content in Different Cucumber Germplasms

| Germplasm Type | Number of Germplasms | This compound Content Range (mg/g fresh weight) | Average this compound Content (mg/g fresh weight) |

| European Greenhouse | 21 | 0.09 - 0.76 | 0.44 |

| North China Type | 31 | 0.06 - 0.81 | 0.28 |

Data compiled from Zhang et al. (2024).[1]

Table 2: Influence of Fruit Development and Harvest Time on this compound Content

| Factor | Condition | This compound Content (mg/g fresh weight) | Reference |

| Fruit Development | Day of Flowering | 1.05 - 1.37 | [1] |

| 12 Days After Anthesis | 0.33 - 0.66 | [1] | |

| Harvesting Period | Early Harvest | 0.55 - 0.68 | [1] |

| Late Harvest | 0.32 - 0.34 | [1] |

Table 3: Distribution of this compound in Different Parts of the Cucumber Fruit

| Fruit Part | This compound Content (mg/g fresh weight) |

| Rear Part | Significantly Higher |

| Other Parts | Lower |

Finding from a study by Zhang et al. (2024).[1]

Biosynthesis of this compound: A Hypothetical Pathway

While the complete biosynthetic pathway of this compound in cucumbers has not been definitively elucidated, a strong model can be inferred from the well-characterized pathway of tartaric acid synthesis in grapes (Vitis vinifera). This pathway involves the catabolism of L-ascorbic acid (Vitamin C).

The proposed pathway initiates with the conversion of L-ascorbic acid to 2-keto-L-gulonic acid, which is then reduced to L-idonic acid. A key rate-limiting step is the oxidation of L-idonic acid to 5-keto-D-gluconic acid, catalyzed by L-idonate dehydrogenase. Subsequent cleavage of 5-keto-D-gluconic acid is hypothesized to yield this compound.

Physiological Effects and Mechanism of Action: A Point of Contention

The physiological effects of this compound, particularly its role in lipid metabolism, are a subject of ongoing research and present some conflicting findings.

Inhibition of Fatty Acid Synthesis via Malic Enzyme

One proposed mechanism for this compound's anti-lipogenic effect is through the inhibition of the malic enzyme. This enzyme is crucial for the production of NADPH, a reducing equivalent essential for fatty acid synthesis. By inhibiting the malic enzyme, this compound could theoretically reduce the availability of NADPH, thereby hindering the synthesis of fatty acids from acetyl-CoA.

Promotion of Lipogenesis under High-Fat Conditions

In contrast to the malic enzyme inhibition theory, a 2020 study by Shi et al. presented evidence that this compound may promote de novo lipogenesis in mice on a high-fat diet.[3][4] Their findings suggest that this compound treatment leads to an upregulation of acetyl-CoA and malonyl-CoA, key substrates for fatty acid synthesis.[3][4] This study also observed an increase in the expression of key lipogenic proteins such as FABP-4, PPARγ, and SREBP-1, and an inhibition of CPT-1β, an enzyme involved in fatty acid oxidation.[3][4]

This contradictory evidence highlights the need for further research to understand the context-dependent effects of this compound on lipid metabolism. It is plausible that its effects are influenced by the overall metabolic state, such as the dietary fat content.

Experimental Protocols

The accurate quantification of this compound is fundamental to research in this area. The following outlines a typical experimental workflow for the analysis of this compound in cucumbers.

Sample Preparation and Extraction

-

Homogenization: A representative sample of cucumber tissue is homogenized in a suitable solvent, often a methanol-water mixture.

-

Extraction: The homogenized sample is subjected to extraction, typically using sonication or shaking, to ensure the release of organic acids into the solvent.

-

Centrifugation and Filtration: The extract is centrifuged to pellet solid debris, and the supernatant is filtered through a 0.22 µm or 0.45 µm filter to remove fine particulates.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most common methods for the separation and quantification of this compound.

-

HPLC Protocol:

-

Column: A C18 reverse-phase column is frequently used.

-

Mobile Phase: An acidic mobile phase, such as a dilute solution of sulfuric acid or phosphoric acid in water, is typically employed.

-

Detection: UV detection at a wavelength of approximately 210 nm is standard for organic acids.

-

Quantification: A standard curve is generated using known concentrations of pure this compound to quantify the amount in the sample.

-

-

Ion Chromatography Protocol:

-

Column: An anion-exchange column is used to separate the organic acids based on their charge.

-

Eluent: A gradient of a salt solution, such as sodium hydroxide or sodium carbonate/bicarbonate, is used to elute the separated anions.

-

Detection: Suppressed conductivity detection is the standard method for ion chromatography.

-

Quantification: Similar to HPLC, a standard curve is used for quantification.

-

References

- 1. mdpi.com [mdpi.com]

- 2. High this compound Content Germplasms Screening of Cucumber and Its Response to Exogenous Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound promotes de novo lipogenesis and inhibits CPT-1β by upregulating acetyl-CoA and malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Tartronic Acid: A Comprehensive Technical Review of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartronic acid, a hydroxydicarboxylic acid, has garnered interest in the scientific community for its potential biological activities. This technical guide provides an in-depth review of the current state of research on this compound, focusing on its established roles in the regulation of lipogenesis and the inhibition of pathological calcium oxalate crystallization. While the potential for broader biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, is of interest, current research predominantly supports its involvement in metabolic and crystallization pathways. This document summarizes key quantitative data, details experimental methodologies, and presents signaling pathways and experimental workflows to facilitate further research and development.

Regulation of Lipogenesis

Recent studies have elucidated a role for this compound in the regulation of lipid metabolism, particularly under high-fat diet conditions. Contrary to its previously suggested role as an inhibitor of carbohydrate-to-fat transformation, emerging evidence indicates that this compound can promote de novo lipogenesis.

In Vitro and In Vivo Effects

In a key study, this compound was shown to promote weight gain and induce adipocyte hypertrophy in the epididymal white adipose tissue of C57BL/6J mice on a high-fat diet, without affecting food intake.[1][2] Furthermore, it led to lipid accumulation in the livers of these mice.[1][2]

In vitro experiments using 3T3-L1 adipocytes demonstrated that this compound promotes differentiation, a crucial step in the formation of mature fat cells.[1][2] This was evidenced by the increased protein expression of key adipogenic markers.

Quantitative Data

The following table summarizes the key quantitative findings related to this compound's effect on lipogenesis.

| Parameter | Model System | Treatment | Outcome | Reference |

| Protein Expression | 3T3-L1 adipocytes | This compound | Increased protein expression of FABP-4, PPARγ, and SREBP-1. | [1][2] |

| Metabolite Levels | 3T3-L1 adipocytes | This compound | Significant upregulation of acetyl-CoA and malonyl-CoA contents. | [1][2] |

| Protein Expression | 3T3-L1 adipocytes | This compound | Inhibition of CPT-1β protein expression. | [1][2] |

Signaling Pathway

This compound appears to exert its effects on lipogenesis by influencing the levels of key metabolic precursors and regulatory proteins. By upregulating acetyl-CoA and malonyl-CoA, it provides the building blocks for fatty acid synthesis.[1][2] Concurrently, it inhibits Carnitine Palmitoyltransferase-1β (CPT-1β), an enzyme crucial for the transport of fatty acids into the mitochondria for oxidation.[1][2] This dual action effectively shifts the metabolic balance towards lipid storage.

Experimental Protocols

1.4.1. 3T3-L1 Adipocyte Differentiation Assay

-

Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in DMEM supplemented with 10% fetal bovine serum.

-

Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

-

This compound Treatment: Cells are treated with varying concentrations of this compound during the differentiation period.

-

Analysis: After 8-10 days, adipocyte differentiation is assessed by Oil Red O staining to visualize lipid droplets. Protein expression of adipogenic markers (FABP-4, PPARγ, SREBP-1) is determined by Western blotting.

1.4.2. Animal Study: High-Fat Diet-Induced Obesity in C57BL/6J Mice

-

Animals: Male C57BL/6J mice are used.

-

Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) with or without this compound supplementation in their drinking water.

-

Duration: The study typically runs for a period of several weeks (e.g., 8-12 weeks).

-

Parameters Monitored: Body weight, food and water intake are monitored regularly.

-

Endpoint Analysis: At the end of the study, tissues such as epididymal white adipose tissue and liver are collected for histological analysis (H&E staining) and measurement of lipid content.

Inhibition of Calcium Oxalate Crystallization

This compound has been identified as a potent inhibitor of calcium oxalate monohydrate (COM) crystallization, the primary component of the most common type of kidney stones.[3][4]

Mechanism of Action

This compound demonstrates a specific affinity for the apical surfaces of COM crystals, which are the sites of rapid growth.[3][4] By binding to these surfaces, it effectively halts further crystal growth. This mechanism distinguishes it from other inhibitors like citric acid.[3][4]

Quantitative Data

The inhibitory effect of this compound on COM crystallization has been quantified in several studies.

| Parameter | Experimental System | Inhibitor | Concentration | Observation | Reference |

| Crystal Habit Modification | Bulk Crystallization | This compound | 0.1 mM & 0.2 mM | Alters COM crystal morphology, indicating growth inhibition. | [1] |

| In Vivo Stone Formation | Mouse Model of Hyperoxaluria | This compound | - | Efficacy similar to citric acid in inhibiting stone formation. | [3][4] |

Experimental Workflow

The investigation of this compound as a crystallization inhibitor typically follows a multi-step process.

Experimental Protocols

2.4.1. In Situ Atomic Force Microscopy (AFM)

-

Crystal Preparation: COM seed crystals are immobilized on a substrate.

-

Solution Flow: A supersaturated solution of calcium oxalate with and without this compound is flowed over the crystals.

-

Imaging: AFM is used to visualize the crystal surfaces in real-time, allowing for the direct observation of growth and inhibition at specific crystal faces.

2.4.2. In Vivo Mouse Model of Hyperoxaluria

-

Induction of Hyperoxaluria: Mice are typically treated with ethylene glycol in their drinking water to induce the overproduction of oxalate, leading to hyperoxaluria and subsequent calcium oxalate crystal deposition in the kidneys.

-

Treatment: A control group receives the ethylene glycol solution, while the treatment group receives the same solution supplemented with this compound.

-

Endpoint Analysis: After a defined period, the mice are sacrificed, and their kidneys are harvested. The kidneys are then sectioned and stained (e.g., with Pizzolato stain) to visualize and quantify calcium oxalate crystal deposits.

Other Potential Biological Activities: A Note on the Current Literature

While the roles of this compound in lipogenesis and calcium oxalate crystallization are supported by recent experimental evidence, there is a notable lack of peer-reviewed studies specifically investigating its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. Searches for "this compound" in conjunction with terms such as "antioxidant," "DPPH," "ABTS," "anti-inflammatory," "LPS," "RAW 264.7," "neuroprotective," "glutamate excitotoxicity," "anticancer," and "IC50" in major scientific databases did not yield specific results for this compound.

The existing literature on these activities often focuses on other organic acids, such as tannic acid or atraric acid, which are structurally distinct from this compound. Therefore, any claims regarding these additional biological activities of this compound should be approached with caution and viewed as areas requiring primary investigation.

Conclusion and Future Directions

This compound demonstrates clear biological activity in the realms of metabolic regulation and biomineralization. Its ability to promote lipogenesis and inhibit calcium oxalate crystal growth presents intriguing possibilities for further research in metabolic diseases and the prevention of kidney stones. The detailed mechanisms and signaling pathways involved in these processes are beginning to be understood, but further elucidation is required.

The absence of robust data on other potential biological activities, such as antioxidant and anti-inflammatory effects, highlights a significant gap in the literature. Future research should aim to systematically evaluate this compound across a range of standardized bioassays to build a more comprehensive profile of its biological effects. Such studies will be crucial in determining the full therapeutic potential of this interesting dicarboxylic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as a Potential Inhibitor of Pathological Calcium Oxalate Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radical scavenging and antioxidant activity of tannic acid - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tartronic Acid (CAS No. 80-69-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartronic acid, also known as hydroxymalonic acid, is a dicarboxylic acid with the chemical formula C₃H₄O₅. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and diverse biological activities. Notably, it delves into its potential as a therapeutic agent in preventing kidney stones and its complex role in lipid metabolism. Detailed experimental protocols for key assays and diagrammatic representations of its synthesis and signaling pathways are included to support further research and development.

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water and alcohol.[1][2] Anhydrous this compound is soluble in ether, though its hydrated form is not.[1] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 80-69-3 | [3] |

| Molecular Formula | C₃H₄O₅ | [1][3] |

| Molecular Weight | 120.06 g/mol | [3] |

| Melting Point | 158-160 °C (with decomposition) | [1][3] |

| Boiling Point | 471.4 ± 30.0 °C (Predicted) | [1] |

| Water Solubility | Soluble | [1] |

| pKa₁ | 2.42 (at 25°C) | [1][3] |

| pKa₂ | 4.54 (at 25°C) | [1][3] |

| Appearance | White to Off-White Solid | [1] |

Synthesis and Production

This compound can be synthesized through various chemical routes. The selection of a particular method may depend on the desired scale, purity, and available starting materials.

Synthesis from Diethyl Malonate

A common laboratory-scale synthesis involves the bromination and subsequent hydrolysis of diethyl malonate. This method is a variation of the malonic ester synthesis.[1][4]

Experimental Protocol:

-

Bromination: Diethyl malonate is treated with bromine (Br₂) under illumination. The reaction introduces a bromine atom at the alpha-carbon position. The resulting diethyl bromomalonate is then purified, typically by distillation under reduced pressure.

-

Hydrolysis: The purified diethyl bromomalonate is hydrolyzed using a strong base, such as potassium hydroxide (KOH) solution. The mixture is heated under reflux for several hours (e.g., 4 hours) to convert the ester groups to carboxylates and substitute the bromine with a hydroxyl group.

-

Neutralization and Precipitation: The reaction mixture is neutralized with an acid, like acetic acid, to a pH of approximately 5. A solution of barium chloride (BaCl₂) is then added to precipitate barium tartronate.

-

Acidification and Extraction: The barium tartronate salt is collected and then acidified (e.g., with sulfuric acid) to liberate the free this compound. The aqueous solution is then extracted with an organic solvent, such as ether.

-

Final Purification: The this compound is recovered from the ether extract and can be further purified by recrystallization from a suitable solvent like acetic acid to yield the final product.[1]

Other Reported Synthesis Methods

-

Ozonization of Malonic Acid: this compound can be prepared by the ozonization of an aqueous solution of malonic acid.[3]

-

Oxidation of Glycerol: The aerobic oxidation of glycerol using bimetallic catalysts (e.g., Au-Pd nanoparticles) can yield a mixture of glyceric and tartronic acids.[5]

-

From Tartaric Acid: An older method involves the nitration of tartaric acid followed by hydrolysis of the resulting nitrotartaric acid.[6]

Biological Activity and Mechanisms of Action

This compound exhibits several significant biological activities, positioning it as a molecule of interest for therapeutic development.

Inhibition of Pathological Calcium Oxalate Crystallization

Kidney stones are predominantly composed of calcium oxalate monohydrate (COM).[7] this compound has been identified as a potent inhibitor of COM crystallization.[2][7]

Mechanism of Action: Unlike citric acid, which primarily acts by sequestering free calcium ions in solution, this compound's mechanism is more direct. It exhibits a high affinity for binding to the rapidly growing apical surfaces of COM crystals.[7][8] This binding interaction effectively blocks the addition of new growth units, thus inhibiting the overall growth of the crystal. This mechanism has been confirmed through in situ atomic force microscopy (AFM) and bulk crystallization measurements.[7][8] In vivo studies in mouse models of hyperoxaluria have shown its efficacy to be comparable to citric acid in preventing stone formation.[7]

References

- 1. This compound promotes de novo lipogenesis and inhibits CPT-1β by upregulating acetyl-CoA and malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. In Silico and In Vitro Screening of Serine Racemase Agonist and In Vivo Efficacy on Alzheimer’s Disease Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 7. This compound as a Potential Inhibitor of Pathological Calcium Oxalate Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Tartronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartronic acid, with the molecular formula C3H4O5, is a hydroxydicarboxylic acid that holds significant interest in various scientific and biomedical fields.[1][2][3] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, metabolic significance, and diverse biological activities. The information is curated to support researchers, scientists, and drug development professionals in their understanding and application of this versatile molecule. This document adheres to stringent data presentation standards, including structured data tables, detailed experimental protocols, and explanatory visualizations to facilitate comprehension and further research.

Chemical and Physical Properties

This compound, also known as 2-hydroxypropanedioic acid or hydroxymalonic acid, is a white, crystalline solid.[1][4] It is a small organic molecule with a molecular weight of 120.06 g/mol .[1][2][5] Its structure features a malonic acid backbone with a hydroxyl group at the alpha-carbon, rendering it a chiral molecule.[4] This compound is highly soluble in water and alcohol.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C3H4O5 | [1][2] |

| Molecular Weight | 120.06 g/mol | [1][2][5] |

| IUPAC Name | 2-hydroxypropanedioic acid | [2] |

| Synonyms | Hydroxymalonic acid, Hydroxypropanedioic acid | [1][2][4] |

| CAS Number | 80-69-3 | [1][2][5] |

| Appearance | Colorless, odorless crystals | [1] |

| Melting Point | 158-160 °C (with decomposition) | [1][5] |

| pKa1 | 2.42 | [1] |

| pKa2 | 4.54 | [1] |

| Solubility | Very soluble in water and alcohol; anhydrous form soluble in ether | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR (in D₂O) | Chemical shifts are available and can be accessed through spectral databases. | [6] |

| ¹³C NMR | Solid-state ¹³C NMR spectra have been reported. | [7] |

| Mass Spectrometry | Mass of molecular ion: 120. Key fragments observed at m/z 29, 30, 44, 45, 58, 76. | [8] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, ranging from classical organic reactions to modern catalytic processes.

Ozonization of Malonic Acid

A known method for preparing this compound is through the ozonization of an aqueous solution of malonic acid.[1]

Oxidation of Tartaric Acid

This compound can be produced by the oxidation of tartaric acid. One historical method involves dissolving tartaric acid in nitric acid, followed by the addition of sulfuric acid to form nitrotartaric acid, which is then hydrolyzed.[9][10]

Catalytic Oxidation of Glycerol

More contemporary and "green" approaches involve the catalytic oxidation of glycerol, a byproduct of biodiesel production.[5][11] This method can yield this compound among other oxidation products.

Process from Maleic Anhydride

A patented process describes the production of a this compound solution starting from maleic anhydride.[9] The process involves converting the starting material to its salt, followed by oxidation under basic conditions at low temperatures.[9]

Experimental Protocols

Synthesis of this compound from Maleic Anhydride

This protocol is based on a patented industrial process.[9]

Materials:

-

Maleic anhydride

-

50% Sodium hydroxide (NaOH) solution

-

Potassium permanganate (KMnO₄)

-

Zinc chloride (ZnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve 20 pounds of maleic anhydride in 15-20 gallons of water to create a maleic anhydride solution.

-

Slowly add 80 pounds of a 50% NaOH solution to the maleic anhydride solution, ensuring the temperature does not exceed 60-65°C. The final pH of the salt solution should be between 10 and 14.

-

Cool the resulting salt solution to a temperature between 0° and 5°C.

-

Slowly add a potassium permanganate solution to the cooled salt solution while maintaining the temperature between 0° and 5°C to initiate oxidation. The reaction products will include salts of oxalic acid and this compound.

-

Add a sufficient amount of a water-soluble salt, such as zinc chloride, to the reaction mixture to precipitate the oxalate and tartronate salts.

-

Filter the precipitate.

-

Add concentrated hydrochloric acid to the precipitate to lower the pH to approximately 0 ± 0.2. This step selectively dissolves the tartronate salt while the oxalate salt remains insoluble.

-

Filter the solution to remove the insoluble oxalate salt. The resulting filtrate is a solution of this compound.

Caption: Workflow for the synthesis of this compound from maleic anhydride.

Metabolic and Biological Significance

This compound is not only a synthetic compound but also a metabolite found in biological systems.[2]

Role in Tartaric Acid Metabolism

In microorganisms like Pseudomonas putida, this compound is an intermediate in the metabolism of tartaric acid. Tartaric acid is oxidized to oxaloglycolic acid, which is then decarboxylated to form tartronic semialdehyde. This semialdehyde is subsequently reduced to this compound, which is further metabolized to glyceric acid.[12]

Caption: Simplified metabolic pathway of tartaric acid involving this compound.

Regulation of Lipogenesis

Recent studies have revealed that this compound can promote de novo lipogenesis.[13] In 3T3-L1 adipocytes, it upregulates the expression of key adipogenic proteins such as FABP-4, PPARγ, and SREBP-1. Furthermore, it increases the cellular levels of acetyl-CoA and malonyl-CoA, which are crucial substrates for fatty acid synthesis, while inhibiting the carnitine palmitoyltransferase-1β (CPT-1β) enzyme involved in fatty acid oxidation.[13]

Inhibition of Calcium Oxalate Crystallization

This compound has been identified as a potent inhibitor of calcium oxalate monohydrate (COM) crystallization, the primary component of kidney stones.[14] It demonstrates a strong affinity for binding to the growing surfaces of COM crystals, thereby impeding their growth. This property suggests its potential as a therapeutic agent for the prevention and management of kidney stones, possibly as an alternative to citric acid.[14]

Table 3: Biological Activities of this compound

| Biological Activity | Model System | Key Findings | Reference |

| Promotion of Lipogenesis | 3T3-L1 adipocytes and C57BL/6J mice | Increased expression of FABP-4, PPARγ, SREBP-1; upregulated acetyl-CoA and malonyl-CoA; inhibited CPT-1β. | [13] |

| Inhibition of Calcium Oxalate Crystallization | In vitro crystallization assays and mouse models of hyperoxaluria | Binds to apical surfaces of COM crystals, inhibiting their growth; efficacy similar to citric acid in vivo. | [14] |

| Serine Racemase Inhibition | Enzymatic assays | Inhibits serine racemase with an IC₅₀ of 94 µM. | [4] |

Applications in Drug Development and Research

The unique properties of this compound make it a molecule of interest for various applications.

-

Drug Discovery: Its role as an inhibitor of both calcium oxalate crystallization and serine racemase presents opportunities for developing new therapies for kidney stones and neurological disorders, respectively.[4][14]

-

Biochemical Research: As a metabolic intermediate and a modulator of lipid metabolism, this compound serves as a valuable tool for studying these fundamental biological processes.[12][13]

-

Polymer Synthesis: It has been used in enzymatic polymerization reactions to create materials with enhanced thermal conductivity.[5]

Conclusion

This compound (C3H4O5) is a multifaceted molecule with a rich chemistry and diverse biological activities. This guide has provided a comprehensive overview of its properties, synthesis, and biological roles, supported by structured data and detailed protocols. For researchers and professionals in drug development, this compound represents a promising scaffold and a valuable biological probe, with potential applications spanning from materials science to novel therapeutics. Further research into its mechanisms of action and synthetic optimization will undoubtedly unlock new avenues for its application.

References

- 1. This compound [drugfuture.com]

- 2. This compound | C3H4O5 | CID 45 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. CAS 80-69-3: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound = 97.0 80-69-3 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound(80-69-3) MS spectrum [chemicalbook.com]